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molecular formula C13H14O5S B1593446 Ethyl (4-cyclopropylsulfonylphenyl)oxoacetate CAS No. 876063-40-0

Ethyl (4-cyclopropylsulfonylphenyl)oxoacetate

Cat. No. B1593446
M. Wt: 282.31 g/mol
InChI Key: SIDMNZQKIXFCKM-UHFFFAOYSA-N
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Patent
US08318746B2

Procedure details

To a solution of ethyl [4-(cyclopropylsulfonyl)phenyl](oxo)acetate (20.1 g) in a mixed solvent of tetrahydrofuran (140 mL) and methanol (70 mL) was added 2M aqueous sodium hydroxide solution (70 mL), and the mixture was stirred at room temperature for 16 hr. The reaction mixture was acidified with 1M hydrochloric acid and extracted with ethyl acetate. The extract was washed with saturated brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue was cooled to −78° C., hydrazine monohydrate (17.3 mL) was added, and the mixture was warmed to room temperature by stirring. The reaction mixture was stirred at 80° C. for 10 min and cooled to room temperature. Potassium hydroxide (12.0 g) was added to the reaction mixture, and the mixture was stirred at 100° C. for 16 hr. Water was added to the reaction mixture, and the aqueous layer was washed with diethyl ether. The aqueous layer was acidified with 1M hydrochloric acid, and the mixture was extracted with ethyl acetate. The extract was washed with saturated brine, dried over anhydrous magnesium sulfate and concentrated under reduced pressure. To a solution of the residue in ethanol (500 mL) was added thionyl chloride (6.23 mL) under ice-cooling, and the mixture was warmed to room temperature and stirred at room temperature for 16 hr. The reaction mixture was concentrated under reduced pressure, and the residue was recrystallized from hexane-ether to give the title compound (13.7 g, yield 72%) as colorless crystals. melting point 102-104° C.
Quantity
20.1 g
Type
reactant
Reaction Step One
Quantity
140 mL
Type
reactant
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
72%

Identifiers

REACTION_CXSMILES
[CH:1]1([S:4]([C:7]2[CH:12]=[CH:11][C:10]([C:13](=O)[C:14]([O:16][CH2:17][CH3:18])=[O:15])=[CH:9][CH:8]=2)(=[O:6])=[O:5])[CH2:3][CH2:2]1.O1CCCC1.[OH-].[Na+].Cl>CO>[CH:1]1([S:4]([C:7]2[CH:12]=[CH:11][C:10]([CH2:13][C:14]([O:16][CH2:17][CH3:18])=[O:15])=[CH:9][CH:8]=2)(=[O:6])=[O:5])[CH2:2][CH2:3]1 |f:2.3|

Inputs

Step One
Name
Quantity
20.1 g
Type
reactant
Smiles
C1(CC1)S(=O)(=O)C1=CC=C(C=C1)C(C(=O)OCC)=O
Name
Quantity
140 mL
Type
reactant
Smiles
O1CCCC1
Name
Quantity
70 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
70 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 16 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The extract was washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
TEMPERATURE
Type
TEMPERATURE
Details
The residue was cooled to −78° C.
ADDITION
Type
ADDITION
Details
hydrazine monohydrate (17.3 mL) was added
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was warmed to room temperature
STIRRING
Type
STIRRING
Details
by stirring
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at 80° C. for 10 min
Duration
10 min
TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
ADDITION
Type
ADDITION
Details
Potassium hydroxide (12.0 g) was added to the reaction mixture
STIRRING
Type
STIRRING
Details
the mixture was stirred at 100° C. for 16 hr
Duration
16 h
ADDITION
Type
ADDITION
Details
Water was added to the reaction mixture
WASH
Type
WASH
Details
the aqueous layer was washed with diethyl ether
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
The extract was washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
To a solution of the residue in ethanol (500 mL) was added thionyl chloride (6.23 mL) under ice-
TEMPERATURE
Type
TEMPERATURE
Details
cooling
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was warmed to room temperature
STIRRING
Type
STIRRING
Details
stirred at room temperature for 16 hr
Duration
16 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was recrystallized from hexane-ether

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C1(CC1)S(=O)(=O)C1=CC=C(C=C1)CC(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 13.7 g
YIELD: PERCENTYIELD 72%
YIELD: CALCULATEDPERCENTYIELD 71.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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